Cas no 1235358-60-7 (1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide)
![1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1235358-60-7x500.png)
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-methyl-N-(3-methylsulfanylphenyl)triazole-4-carboxamide
- 1-methyl-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- 1235358-60-7
- F5791-3562
-
- インチ: 1S/C11H12N4OS/c1-15-7-10(13-14-15)11(16)12-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,12,16)
- InChIKey: WKYOLQNBPJBWJI-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)NC(C1=CN(C)N=N1)=O
計算された属性
- せいみつぶんしりょう: 248.07318219g/mol
- どういたいしつりょう: 248.07318219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-3562-1mg |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5791-3562-25mg |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5791-3562-4mg |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5791-3562-50mg |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5791-3562-30mg |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5791-3562-75mg |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5791-3562-2μmol |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5791-3562-3mg |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5791-3562-40mg |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5791-3562-20μmol |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
1235358-60-7 | 20μmol |
$118.5 | 2023-09-09 |
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamideに関する追加情報
1-Methyl-N-[3-(Methylsulfanyl)Phenyl]-1H-1,2,3-Triazole-4-Carboxamide: A Comprehensive Overview
The compound 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS No. 1235358-60-7) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of triazoles, which are well-known for their versatility and reactivity in chemical synthesis. The structure of this compound features a triazole ring, a methylsulfanyl group, and a carboxamide functional group, making it a unique entity in the realm of heterocyclic chemistry.
Recent advancements in chemical synthesis have enabled the precise construction of such complex molecules. The triazole ring in this compound is particularly noteworthy due to its ability to participate in hydrogen bonding and other non-covalent interactions. These properties make it an attractive candidate for applications in drug design, where modulating molecular interactions is crucial for achieving desired biological effects. For instance, studies have shown that triazole-containing compounds can exhibit potent anti-inflammatory and antioxidant activities, which are highly relevant in the development of novel therapeutic agents.
The methylsulfanyl group attached to the phenyl ring introduces additional electronic and steric effects into the molecule. This group enhances the compound's stability under certain conditions and may also influence its solubility properties. Recent research has highlighted the importance of sulfur-containing groups in modulating the pharmacokinetic profiles of drugs. By incorporating such groups into molecular frameworks, chemists can potentially improve drug absorption and bioavailability.
The carboxamide functional group at the 4-position of the triazole ring adds another layer of functionality to this compound. Carboxamides are known for their ability to form amide bonds, which are fundamental in peptide synthesis and related fields. This feature makes the compound a valuable building block in organic synthesis, particularly in the construction of bioactive molecules with intricate architectures.
From a synthetic perspective, the preparation of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves a series of carefully optimized reactions. The synthesis typically begins with the formation of the triazole core through either thermal or catalytic methods. Subsequent steps involve functionalization at specific positions to introduce the methylsulfanyl and carboxamide groups. Recent advances in catalytic methodologies have significantly streamlined these processes, enabling higher yields and improved purity levels.
In terms of applications, this compound has garnered attention in several research areas. Its unique combination of functional groups makes it an ideal candidate for exploring new chemical reactions and mechanisms. For example, researchers have investigated its potential as a ligand in metal-catalyzed transformations, where it has demonstrated exceptional efficiency in promoting cross-coupling reactions. Additionally, its role as a precursor for more complex molecules has been explored in medicinal chemistry programs targeting various disease states.
Looking ahead, ongoing studies aim to further elucidate the properties and applications of this compound. Advanced computational techniques are being employed to predict its behavior under different conditions, while experimental work continues to uncover novel synthetic pathways and biological activities. The integration of theoretical and experimental approaches is expected to unlock new possibilities for this compound across diverse fields.
In conclusion, 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS No. 1235358-60-7) stands as a testament to the ingenuity of modern chemical synthesis. Its intricate structure and versatile functional groups position it as a valuable tool for researchers seeking innovative solutions in chemistry and related disciplines.
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